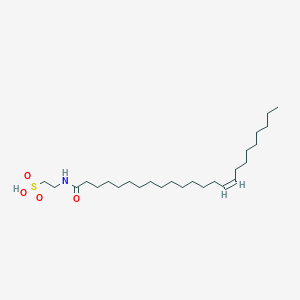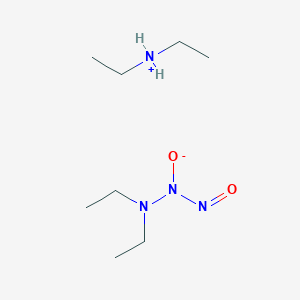
diethylammonium (z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate
Übersicht
Beschreibung
Diethylammonium (z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate is a useful research compound. Its molecular formula is C8H22N4O2 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality diethylammonium (z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethylammonium (z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis in Aqueous Solutions
Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate (DEA-NONOate) has been studied for its kinetics of nitric oxide (NO) release. Electrochemical analysis revealed the distinctive half-life and rate of NO-release from this compound, which is crucial for predicting the amount of NO released under aerobic conditions (Griveau, Dumézy, Goldner, & Bedioui, 2007).
In Vivo Electrochemical Detection in Tumors
DEA-NONOate has been utilized for in vivo electrochemical detection of NO in tumor-bearing mice. This application demonstrates the potential of DEA-NONOate in cancer research, especially in understanding the pathways of induced-NO release in tumors (Griveau, Dumézy, Seguin, Chabot, Scherman, & Bedioui, 2007).
Microchip Electrophoresis and Amperometric Detection
The use of microchip electrophoresis with electrochemical detection has been applied to monitor NO production from DEA-NONOate. This approach provides a method for observing the generation of NO through acid hydrolysis of NONOate salts, including DEA-NONOate (Gunasekara, Hulvey, Lunte, & Silva, 2012).
Photolysis and Computational Investigation
The aqueous photochemistry of DEA-NONOate has been investigated using experimental and computational methods. The study reveals insights into the formation of nitric oxide and other compounds upon photolysis, aiding in understanding the chemical behavior of DEA-NONOate under light exposure (Pavlos, Cohen, D’Sa, Sunoj, Wasylenko, Kapur, Relyea, Kumar, Hadad, & Toscano, 2003).
Synthesis and Biological Investigations in Antidiabetic Prodrugs
DEA-NONOate has been integrated into the synthesis of hybrid nitric oxide-releasing antidiabetic drugs. This novel approach combines DEA-NONOate with type II antidiabetic drugs, aiming to reduce the risk of cardiovascular events in diabetic patients (Kaur, Bhardwaj, Huang, Narang, Chen, Plane, & Knaus, 2012).
Effects on Cardiac Contractility
Research involving DEA-NONOate has explored its effects on cardiac contractility, particularly in different mouse models. This study helps in understanding the role of NO donors like DEA-NONOate in cardiac physiology (Wegener, Gödecke, Schrader, & Nawrath, 2002).
"NONOates" as Convenient Nitric Oxide Dosage Forms
DEA-NONOate, categorized as a "NONOate," has been noted for its usefulness in enzymology and pharmacological research, particularly for its well-defined time course of spontaneous nitric oxide generation. This aspect makes it a valuable tool in various research applications (Keefer, Nims, Davies, & Wink, 1996).
Hybrid Anti-Inflammatory Drugs with NO Release
Another application involves the synthesis of hybrid nitric oxide-releasing anti-inflammatory drugs incorporating DEA-NONOate. These drugs aim to mitigate the risk of adverse effects common in traditional anti-inflammatory medications (Abdellatif, Dong, Chen, Chowdhury, & Knaus, 2007).
Eigenschaften
IUPAC Name |
N-(diethylamino)-N-oxidonitrous amide;diethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h3-4H2,1-2H3;5H,3-4H2,1-2H3/q-1;/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHDQWHPBQRQP-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.CCN(CC)N(N=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethylammonium (z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(2-hydroxyethyl)-7-[(2R)-5-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide](/img/structure/B7852435.png)
![7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852444.png)

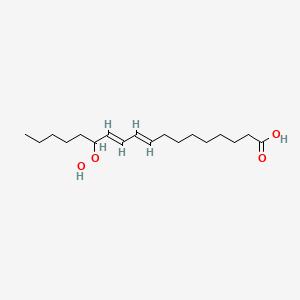
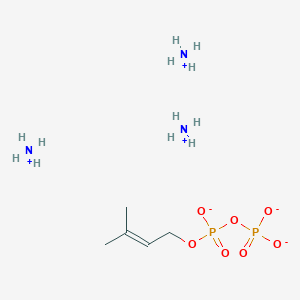

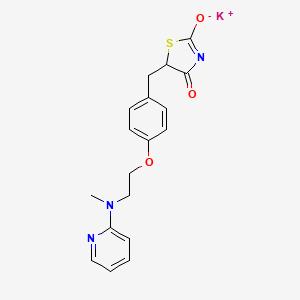


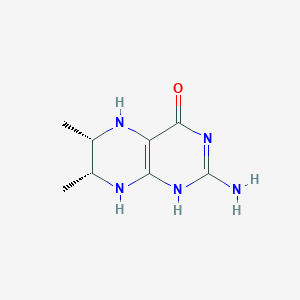
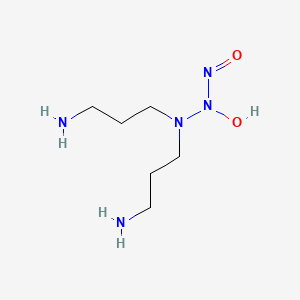
![1,3-Didecyl-5-[3-(1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]dihydro-2-thioxo-4,6-(1H,5H)-pyrimidinedione](/img/structure/B7852525.png)
![N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B7852533.png)
